molecular formula C15H14OS B6149359 2-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 1284732-24-6

2-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No. B6149359
CAS RN: 1284732-24-6
M. Wt: 242.3
InChI Key:
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Description

“2-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one” is a compound that contains a thiophene ring. Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .

Future Directions

Thiophene derivatives continue to attract interest due to their wide range of applications and properties . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the study and development of thiophene derivatives, including “2-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one”, is a promising area for future research.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one involves the condensation of 3-thiophenemethanol with 1-tetralone followed by reduction of the resulting ketone.", "Starting Materials": [ "3-thiophenemethanol", "1-tetralone", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 3-thiophenemethanol (1.0 g, 7.2 mmol) and 1-tetralone (1.2 g, 7.2 mmol) in methanol (20 mL) and add acetic acid (0.5 mL) as a catalyst. Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium borohydride (0.5 g, 13.2 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction by adding a saturated solution of sodium hydroxide (10 mL) and stir for 30 minutes.", "Step 4: Extract the product with diethyl ether (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.", "Step 7: Recrystallize the purified product from ethanol to obtain the final product, 2-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one (yield: 70%)." ] }

CAS RN

1284732-24-6

Product Name

2-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one

Molecular Formula

C15H14OS

Molecular Weight

242.3

Purity

95

Origin of Product

United States

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